molecular formula C11H18O2 B093293 methyl (3Z)-3,7-dimethylocta-3,6-dienoate CAS No. 16750-88-2

methyl (3Z)-3,7-dimethylocta-3,6-dienoate

Katalognummer: B093293
CAS-Nummer: 16750-88-2
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: RSFREVOQDWDJHM-YFHOEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

methyl (3Z)-3,7-dimethylocta-3,6-dienoate is an organic compound with the molecular formula C10H18O2. It is a type of ester, which is commonly found in various natural products and synthetic materials. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry.

Eigenschaften

CAS-Nummer

16750-88-2

Molekularformel

C11H18O2

Molekulargewicht

182.26 g/mol

IUPAC-Name

methyl (3Z)-3,7-dimethylocta-3,6-dienoate

InChI

InChI=1S/C11H18O2/c1-9(2)6-5-7-10(3)8-11(12)13-4/h6-7H,5,8H2,1-4H3/b10-7-

InChI-Schlüssel

RSFREVOQDWDJHM-YFHOEESVSA-N

SMILES

CC(=CCC=C(C)CC(=O)OC)C

Isomerische SMILES

CC(=CC/C=C(/C)\CC(=O)OC)C

Kanonische SMILES

CC(=CCC=C(C)CC(=O)OC)C

Synonyme

(Z)-3,7-Dimethyl-3,6-octadienoic acid methyl ester

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

methyl (3Z)-3,7-dimethylocta-3,6-dienoate can be synthesized through several methods. One common method involves the esterification of (3Z)-3,7-dimethyl-3,6-octadienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl (3Z)-3,7-dimethyl-3,6-octadienoate often involves the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

methyl (3Z)-3,7-dimethylocta-3,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

methyl (3Z)-3,7-dimethylocta-3,6-dienoate has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.

Wirkmechanismus

The mechanism of action of methyl (3Z)-3,7-dimethyl-3,6-octadienoate largely depends on its chemical structure and the specific context in which it is used. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include enzymatic reactions that modify the ester group or interactions with cellular membranes that influence cell signaling.

Vergleich Mit ähnlichen Verbindungen

methyl (3Z)-3,7-dimethylocta-3,6-dienoate can be compared with other similar esters, such as:

    Methyl (E)-3,7-dimethyl-2,6-octadienoate: This compound has a similar structure but differs in the position of the double bonds, which can affect its chemical reactivity and aroma profile.

    Ethyl (3Z)-3,7-dimethyl-3,6-octadienoate: This ester has an ethyl group instead of a methyl group, which can influence its physical properties and applications.

The uniqueness of methyl (3Z)-3,7-dimethyl-3,6-octadienoate lies in its specific double bond configuration and the resulting chemical and sensory properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.